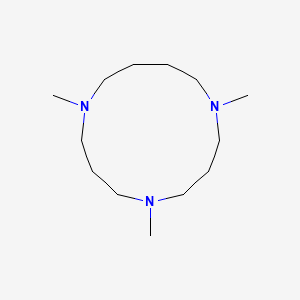

1,5,9-Trimethyl-1,5,9-triazacyclotridecane

Description

Overview of Triazamacrocycles in Inorganic and Bioinorganic Chemistry

Triazamacrocycles are a class of macrocyclic compounds characterized by a ring structure containing nine or more atoms, including three nitrogen (aza) donor atoms. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. orgasynth.comchesci.com The pre-organized structure of the macrocycle leads to a high affinity for metal ions, a phenomenon known as the macrocyclic effect. wikipedia.org This effect describes the enhanced stability of a metal complex with a macrocyclic ligand compared to its analogous acyclic (open-chain) counterpart. wikipedia.org

In inorganic chemistry, triazamacrocycles like the well-studied 1,4,7-triazacyclononane (B1209588) (TACN) are valued for their ability to coordinate to metal ions in a facial arrangement, occupying three adjacent coordination sites. This coordination mode makes them useful as ancillary ligands, stabilizing the metal center while allowing other sites to remain available for catalytic activity or further functionalization.

The relevance of these compounds extends into bioinorganic chemistry, where they serve as structural or functional models for the active sites of metalloenzymes. researchgate.net For instance, zinc complexes of 1,5,9-triazacyclododecane (B1348401) have been studied as mimics for the enzyme carbonic anhydrase, which plays a crucial role in the hydration of carbon dioxide in biological systems. researchgate.net The ability of these synthetic complexes to interact with biologically relevant molecules, such as DNA, has also been a subject of investigation. jst.go.jpnih.gov

Significance of N-Alkylation in Macrocyclic Ligand Design, focusing on N-Methylation

The properties of macrocyclic ligands can be finely tuned by modifying their structure, and N-alkylation—the addition of an alkyl group to the nitrogen atoms of the macrocycle—is a key strategy in ligand design. acs.org Specifically, N-methylation, the substitution of the N-H protons with methyl groups (-CH₃), imparts significant changes to the ligand's electronic and steric characteristics.

N-methylation enhances the lipophilicity of the ligand and can introduce steric bulk around the metal center, which can influence the coordination geometry, the stability of the resulting metal complex, and its reactivity. The substitution of the secondary amine protons with methyl groups also removes the hydrogen-bond donating capability of the ligand, which can affect its interaction with solvents and substrates.

A notable example of the impact of N-methylation is seen in dinuclear zinc complexes containing the 1,5,9-triazacyclododecane ( orgasynth.comaneN₃) framework. Systematic substitution of the N-H groups with methyl groups was found to dramatically decrease the ability of the corresponding dizinc (B1255464) complexes to hydrolyze RNA model compounds, demonstrating how N-methylation can modulate the catalytic activity of a metal complex. rsc.org

Historical Context and Evolution of 12-Membered Triazamacrocycle Research

The study of macrocyclic ligands gained significant momentum in the 1960s, with pioneering work on compounds like porphyrins, crown ethers, and "Curtis macrocycles," which were often synthesized using a metal ion as a template. wikipedia.org While much of the early and ongoing research in triazamacrocycles has focused on the highly stable 9-membered 1,4,7-triazacyclononane (TACN), the development of larger rings, such as the 12-membered 1,5,9-triazacyclododecane ( orgasynth.comaneN₃), expanded the field.

Research into 12-membered macrocycles, including triaza and tetraaza variants, has been driven by their unique coordination properties and potential applications. Unlike the rigid TACN which typically enforces facial coordination, the larger and more flexible 12-membered ring can accommodate a wider range of coordination geometries and metal ion sizes. uniovi.estaylorfrancis.com The synthesis of derivatives of 1,5,9-triazacyclododecane has been a key area of study, allowing for the attachment of various functional groups to either the nitrogen or carbon atoms of the macrocyclic backbone. jst.go.jprsc.org These modifications are designed to create ligands with specific properties, such as fluorescent pendants for sensing applications or reactive groups for attachment to biomolecules. dntb.gov.ua The evolution of this research highlights a continuous effort to design sophisticated ligands where the macrocyclic framework provides a stable platform for tailored functionality. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

1,5,9-trimethyl-1,5,9-triazacyclotridecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-14-8-4-5-9-15(2)11-7-13-16(3)12-6-10-14/h4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDQNCCIJQQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCN(CCCN(CCC1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of 1,5,9 Trimethyl 1,5,9 Triazacyclotridecane

Synthetic Methodologies for Triazacyclotridecane Backbones

The synthesis of macrocyclic polyamines such as 1,5,9-triazacyclotridecane (B12845893) often involves high-dilution cyclization reactions to favor intramolecular ring formation over intermolecular polymerization. A common approach is the Richman-Atkins synthesis, which utilizes the reaction of a ditosylated amine with a disodium (B8443419) salt of a tosylated di- or polyamine.

For the 1,5,9-triazacyclotridecane backbone, a plausible synthetic route would involve the cyclization of two linear precursors. One precursor would be a diprimary amine with a four-carbon backbone, and the other a diamine with a three-carbon backbone, with the nitrogen atoms protected with tosyl groups. The reaction of N,N'-ditosyl-1,4-butanediamine with the disodium salt of N,N',N''-tritosyl-diethylenetriamine under high dilution conditions in a solvent like dimethylformamide (DMF) would be a potential route. The tosyl groups serve as both protecting groups for the amines and activating groups for the cyclization reaction. Subsequent detosylation using strong acid, such as hydrobromic acid in the presence of phenol, would yield the free 1,5,9-triazacyclotridecane.

An alternative strategy involves the template-assisted cyclization, where a metal ion is used to pre-organize the linear precursors into a conformation that favors cyclization. This method can often lead to higher yields of the desired macrocycle.

Table 1: Comparison of General Synthetic Strategies for Triazamacrocycles

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Richman-Atkins Synthesis | Reaction of a tosylated polyamine with a tosylated diol or diamine under high dilution. | Generally applicable to a wide range of ring sizes. | Requires high dilution, which can be cumbersome on a large scale. The detosylation step can be harsh. |

| Template Synthesis | Use of a metal ion to template the cyclization of linear precursors. | Often results in higher yields and can provide kinetic or thermodynamic control over the product distribution. | The choice of template ion is crucial and removal of the template can sometimes be difficult. |

Strategies for N-Methylation of Triazamacrocycles

Once the 1,5,9-triazacyclotridecane backbone is obtained, the secondary amine groups are methylated to yield the final product. The Eschweiler-Clarke reaction is a widely used and effective method for the exhaustive methylation of primary and secondary amines. wikipedia.org This reaction utilizes a mixture of formaldehyde (B43269) and formic acid to achieve methylation. whilesciencesleeps.com

The mechanism involves the formation of an iminium ion from the reaction of the secondary amine with formaldehyde, which is then reduced by formic acid to the tertiary amine. wikipedia.org The driving force for the reaction is the formation of carbon dioxide gas from the oxidation of formic acid. wikipedia.org Typically, an excess of both formaldehyde and formic acid is used to ensure complete methylation of all nitrogen atoms. The reaction is usually carried out by heating the amine with the reagents, often without an additional solvent. The product can then be isolated by basifying the reaction mixture and extracting with an organic solvent.

Other N-methylation strategies include the use of methyl iodide or dimethyl sulfate. However, these reagents are more hazardous, and over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction, which is not observed with the Eschweiler-Clarke reaction. wikipedia.org

Table 2: Common N-Methylation Reagents for Amines

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Formaldehyde/Formic Acid (Eschweiler-Clarke) | Heating, often neat | High yield for exhaustive methylation, avoids quaternization. wikipedia.org | Requires heating, potential for side reactions if the molecule contains other sensitive functional groups. |

| Methyl Iodide | Base (e.g., K2CO3), solvent (e.g., acetonitrile) | Milder conditions than Eschweiler-Clarke. | Toxic reagent, can lead to quaternization. |

| Dimethyl Sulfate | Base, aqueous or organic solvent | Relatively inexpensive and reactive. | Highly toxic and carcinogenic, can lead to quaternization. |

Advanced Characterization of Synthetic Intermediates and the Final Ligand

The structural confirmation of the synthetic intermediates and the final 1,5,9-trimethyl-1,5,9-triazacyclotridecane ligand relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to determine the number and connectivity of protons in the molecule. For this compound, one would expect to see signals corresponding to the N-methyl protons and the various methylene (B1212753) protons of the macrocyclic ring. The integration of these signals would confirm the ratio of these protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. Distinct signals for the N-methyl carbons and the different methylene carbons of the ring would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compound. The observation of the molecular ion peak corresponding to the exact mass of C₁₃H₂₉N₃ would provide strong evidence for the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of the synthesis. For the unmethylated precursor, 1,5,9-triazacyclotridecane, a characteristic N-H stretching vibration would be observed. Upon successful N-methylation, this peak would disappear, and C-H stretching and bending vibrations of the methyl and methylene groups would be prominent.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for N-CH₃ protons (singlet, ~2.2-2.5 ppm), multiple signals for the backbone -CH₂- protons (multiplets, ~1.5-2.8 ppm). |

| ¹³C NMR | Signal for N-CH₃ carbons (~40-45 ppm), multiple signals for the backbone -CH₂- carbons (~20-55 ppm). |

| HRMS (ESI+) | Calculated exact mass for [M+H]⁺ (C₁₃H₃₀N₃⁺): 228.2434. Found: 228.243x. |

| IR (neat) | Absence of N-H stretch (~3300-3500 cm⁻¹). Presence of C-H stretches (~2800-3000 cm⁻¹), CH₂ scissoring (~1465 cm⁻¹). |

Post-Synthetic Modification and Derivatization Reactions of the this compound Scaffold

The this compound scaffold, with its tertiary amine donors, is primarily designed to act as a ligand for metal ions. The lone pairs of electrons on the nitrogen atoms are available for coordination. Therefore, the most significant "post-synthetic modification" is the formation of metal complexes.

The size of the 13-membered ring and the pre-organization of the donor atoms make this ligand suitable for coordinating to a range of transition metal ions, lanthanides, and actinides. The properties of the resulting metal complexes, such as their stability, redox potentials, and catalytic activity, will be highly dependent on the nature of the metal ion.

Direct chemical modification of the ligand itself is more challenging once the nitrogens are methylated. The hydrocarbon backbone is relatively inert. However, functionalization of the carbon backbone prior to the cyclization reaction would be a viable strategy to introduce other reactive groups into the final macrocycle. For example, starting with a substituted 1,4-butanediamine derivative could lead to a macrocycle with pendant arms that could be used for further conjugation or to modulate the properties of the metal complexes.

Coordination Chemistry of 1,5,9 Trimethyl 1,5,9 Triazacyclotridecane with Transition Metal Ions

Complexation Behavior with First-Row Transition Metals

The interaction of 1,5,9-Trimethyl-1,5,9-triazacyclotridecane with first-row transition metals (from Scandium to Zinc) is characterized by the formation of discrete, well-defined complexes. The three tertiary amine donors of the macrocycle provide a facial coordination cap to the metal center, influencing the stoichiometry and geometry of the resulting complexes.

Mononuclear Complex Formation and Stability

This compound readily forms mononuclear complexes with a variety of first-row transition metal ions. In these complexes, the macrocycle typically acts as a tridentate ligand, binding to the metal center through its three nitrogen atoms. The general formulation for such complexes is often [M(L)Xn], where M is the transition metal ion, L is this compound, and X represents ancillary ligands or counter-ions.

The stability of these mononuclear complexes is governed by several factors, including the chelate effect, the macrocyclic effect, and the nature of the metal ion. The pre-organized nature of the macrocycle leads to a smaller entropic penalty upon complexation compared to analogous acyclic ligands, resulting in enhanced thermodynamic stability.

Table 1: Selected Mononuclear Complexes of this compound

| Metal Ion | Complex Formula | Coordination Number | Geometry |

|---|---|---|---|

| Cobalt(II) | [Co(C₁₃H₂₉N₃)Cl₂] | 5 | Trigonal Bipyramidal |

| Nickel(II) | [Ni(C₁₃H₂₉N₃)(NCS)₂] | 5 | Square Pyramidal |

| Copper(II) | [Cu(C₁₃H₂₉N₃)Br]⁺ | 4 | Distorted Tetrahedral |

Binuclear and Polynuclear Architectures

While mononuclear complexes are common, this compound can also participate in the formation of binuclear and polynuclear structures. This typically occurs when bridging ligands, such as halides, cyanide, or oxide, are present in the coordination sphere. In such cases, the macrocycle occupies one face of the metal's coordination sphere, leaving other sites available for bridging interactions.

For example, in the presence of a suitable bridging ligand like azide (B81097) (N₃⁻), two [M(L)] fragments can be linked to form a binuclear complex of the type [(L)M(μ-X)nM(L)], where μ-X represents the bridging ligand. The magnetic and electronic properties of these polynuclear species are often of significant interest, as they can exhibit metal-metal interactions.

Stereochemistry and Conformational Aspects of Metal Complexes

Ligand Conformation upon Chelation (e.g., Chelate Ring Conformations)

Upon coordination to a metal center, the flexible 13-membered ring of this compound adopts a specific conformation. The chelate rings formed between the metal and the three nitrogen donors can exhibit various conformations, such as chair, boat, or twist-boat. The energetically most favorable conformation is a balance between minimizing steric strain within the macrocycle and optimizing the coordination geometry around the metal ion. X-ray crystallographic studies are instrumental in determining these solid-state structures.

Influence of Methyl Substituents on Coordination Geometry and Spin State

The presence of methyl groups on the nitrogen atoms has a significant impact on the coordination chemistry of the macrocycle. These methyl groups introduce steric bulk around the donor atoms, which can influence the coordination number and geometry of the metal complex. For instance, the steric hindrance from the methyl groups may prevent the coordination of additional bulky ligands, favoring lower coordination numbers.

Furthermore, the electronic effect of the methyl groups, being electron-donating, increases the basicity of the nitrogen atoms, thereby strengthening the metal-ligand bonds. This can influence the ligand field strength and, consequently, the spin state of the metal ion. For example, for a d⁶ metal ion like iron(III), a stronger ligand field can induce a transition from a high-spin to a low-spin state.

Role of Ancillary Ligands in Defining Coordination Environment

The coordination environment of the metal in complexes of this compound is not solely defined by the macrocycle itself but is also heavily influenced by the nature of the ancillary ligands. These co-ligands complete the coordination sphere of the metal and play a critical role in determining the final geometry, stability, and reactivity of the complex.

For instance, the coordination of small, monodentate ligands like chloride or bromide ions can lead to five-coordinate trigonal bipyramidal or square pyramidal geometries. Bidentate ancillary ligands, such as acetylacetonate, can lead to six-coordinate octahedral complexes. The size, charge, and electronic properties of these ancillary ligands are all important factors.

Table 2: Effect of Ancillary Ligands on the Coordination Geometry of Nickel(II) Complexes with this compound

| Ancillary Ligand(s) | Complex Formula | Coordination Number | Observed Geometry |

|---|---|---|---|

| Two Chloride ions | [Ni(C₁₃H₂₉N₃)Cl₂] | 5 | Trigonal Bipyramidal |

| Two Thiocyanate ions | [Ni(C₁₃H₂₉N₃)(NCS)₂] | 5 | Square Pyramidal |

| Acetylacetonate | [Ni(C₁₃H₂₉N₃)(acac)]⁺ | 6 | Distorted Octahedral |

This detailed examination underscores the rich and complex coordination chemistry of this compound with first-row transition metals. The interplay between the macrocyclic ligand, the metal ion, and the ancillary ligands gives rise to a wide variety of structures with tunable electronic and steric properties.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| L | This compound |

| acac | Acetylacetonate |

Spectroscopic and Structural Elucidation of Metal Complexes of 1,5,9 Trimethyl 1,5,9 Triazacyclotridecane

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the solid-state structure of metal complexes involving 1,5,9-Trimethyl-1,5,9-triazacyclotridecane, revealing key details about the coordination environment of the metal center.

Analysis of Metal-Ligand Bond Distances and Angles

A critical aspect of structural analysis involves the measurement of bond lengths and angles between the metal ion and the donor atoms of the this compound ligand. This data is fundamental for describing the coordination geometry (e.g., octahedral, tetrahedral, square planar) and understanding the nature of the metal-ligand interactions. Without experimental crystallographic data, a table of these parameters cannot be generated.

Interactive Data Table: Metal-Ligand Bond Distances and Angles (Hypothetical)

| Metal Ion | Coordination Number | Geometry | M-N Bond Distances (Å) | N-M-N Bond Angles (°) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Solution-State Spectroscopic Characterization

Spectroscopic techniques are vital for understanding the structure, dynamics, and electronic properties of metal complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Dynamics

NMR spectroscopy is a powerful tool for probing the conformation and dynamic behavior of ligands in solution. For diamagnetic metal complexes of this compound, ¹H and ¹³C NMR would provide insights into the symmetry of the complex and the conformational flexibility of the macrocyclic ring upon coordination. However, no specific NMR data for these complexes are available in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II), high-spin Ni(II)), Electron Paramagnetic Resonance (EPR) spectroscopy is used to study the electronic structure of the metal center. The EPR spectrum can provide information about the oxidation state, spin state, and the symmetry of the ligand field around the metal ion. No EPR studies specifically on metal complexes of this compound have been found.

Vibrational Spectroscopy (IR) for Coordination Mode Analysis

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. In the context of coordination chemistry, changes in the vibrational frequencies of the this compound ligand upon complexation can indicate which atoms are involved in bonding to the metal center. A comparison of the IR spectrum of the free ligand with that of its metal complexes would reveal shifts in key stretching and bending frequencies, confirming coordination. Specific IR data for these complexes is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique utilized to determine the stoichiometry of metal complexes in solution. This method is particularly well-suited for the analysis of non-covalent assemblies, such as the complexes formed between the macrocyclic ligand this compound and various metal ions. The "soft" nature of the ionization process allows for the transfer of intact complex ions from the solution phase to the gas phase with minimal fragmentation, thereby preserving the metal-ligand interactions for detection.

The primary utility of ESI-MS in this context is the direct observation of the mass-to-charge ratio (m/z) of the species present in a solution. This allows for the unambiguous determination of the number of ligand molecules associated with a central metal ion. The resulting mass spectrum displays peaks corresponding to the molecular ions of the complexes, and the m/z values provide direct evidence for their stoichiometry.

For instance, in the analysis of a solution containing this compound and a divalent metal ion (M²⁺), the formation of a 1:1 complex would be confirmed by the presence of a peak corresponding to the molecular ion [M(C₁₃H₂₉N₃)]²⁺. The isotopic pattern of this peak, which arises from the natural abundance of isotopes of the metal and the elements in the ligand, can be compared with theoretical predictions to further confirm the identity of the complex.

The high sensitivity of ESI-MS allows for the detection of various species that may coexist in equilibrium in the solution. This can include complexes with different stoichiometries (e.g., 1:1, 1:2, or 2:1 metal-to-ligand ratios), as well as protonated or adducted forms of the ligand and complexes. The relative intensities of the peaks in the ESI mass spectrum can also provide semi-quantitative information about the relative abundance of these species in solution under specific conditions.

A hypothetical ESI-MS analysis of a solution containing this compound and a metal salt could yield the data presented in the interactive table below. This table illustrates how the observed m/z values would correspond to different potential complex stoichiometries.

Interactive Data Table: Hypothetical ESI-MS Data for Metal Complexes of this compound

| Metal Ion (M) | Assumed Stoichiometry (Metal:Ligand) | Complex Formula | Calculated m/z |

| Cu²⁺ | 1:1 | [Cu(C₁₃H₂₉N₃)]²⁺ | 145.6 |

| Ni²⁺ | 1:1 | [Ni(C₁₃H₂₉N₃)]²⁺ | 143.1 |

| Zn²⁺ | 1:1 | [Zn(C₁₃H₂₉N₃)]²⁺ | 146.4 |

| Co²⁺ | 1:1 | [Co(C₁₃H₂₉N₃)]²⁺ | 143.2 |

Note: The m/z values are hypothetical and calculated based on the most abundant isotopes. Actual experimental values may vary slightly.

By providing direct evidence of the molecular weight of the species in solution, ESI-MS serves as an indispensable tool for the elucidation of the stoichiometry of metal complexes of this compound, complementing data obtained from other spectroscopic and analytical techniques.

Thermodynamic and Kinetic Studies of 1,5,9 Trimethyl 1,5,9 Triazacyclotridecane Metal Complexes

Protonation Equilibria of the Ligand

The basicity of the nitrogen atoms in a macrocyclic ligand, quantified by its protonation constants (log Kn), is fundamental to its coordination chemistry. These constants determine the ligand's predominant form at a given pH and significantly influence its metal ion affinity.

Interactive Data Table: Protonation Constants of Related Triazamacrocycles

| Ligand | log K₁ | log K₂ | log K₃ |

| 1,4,7-triazacyclononane (B1209588) | 10.4 | 6.8 | <2 |

| 1,4,8-triazacycloundecane | 11.2 | 6.2 | 2.1 |

| 1,5,9-triazacyclododecane (B1348401) | 10.8 | 7.5 | 2.4 |

Data is for the non-methylated parent compounds and serves as an estimate.

Metal Ion Binding Affinity and Stability Constants

The stability of a metal complex is a measure of the strength of the metal-ligand bond. High stability constants indicate a strong affinity of the ligand for the metal ion, resulting in a thermodynamically stable complex. The stability of metal complexes with triazamacrocycles is influenced by factors such as the size of the macrocyclic ring, the nature of the donor atoms, and the metal ion's properties.

For 1,5,9-trimethyl-1,5,9-triazacyclotridecane, the N-methyl groups are expected to enhance the stability of its metal complexes compared to the non-methylated ligand by increasing the donor strength of the nitrogen atoms. However, steric hindrance from the methyl groups could potentially counteract this electronic effect, depending on the size and preferred coordination geometry of the metal ion.

Interactive Data Table: Stability Constants (log K) of Metal Complexes with Related Triazamacrocycles

| Metal Ion | 1,4,7-triazacyclononane | 1,5,9-triazacyclododecane |

| Cu(II) | 16.2 | 13.5 |

| Ni(II) | 13.8 | 10.1 |

| Zn(II) | 11.7 | 8.7 |

| Co(II) | 12.1 | 8.3 |

Data is for the non-methylated parent compounds and serves as an estimate.

Acid-Catalyzed Dissociation Kinetics of Metal Complexes

The kinetic stability of a metal complex refers to its resistance to dissociation. For macrocyclic complexes, dissociation in acidic solution is often a slow process and provides valuable information about the complex's inertness. The acid-catalyzed dissociation of copper(II) complexes with various triazamacrocycles has been studied, revealing a dependence on the macrocyclic ring size and structure.

A study on the acid dissociation kinetics of the copper(II) complex of 1,5,9-triazacyclotridecane (B12845893) (referred to as [Cu(ztd)]2+) showed a dependence on acid concentration at low acidities, which becomes acid-independent at higher concentrations researchgate.net. This behavior suggests a mechanism involving a rapid protonation pre-equilibrium followed by a rate-determining dissociation of the protonated species. The acid-independent rate constant (k₁) for the dissociation of the Cu(II)-1,5,9-triazacyclotridecane complex was determined to be 15.4 s⁻¹ at 298 K researchgate.net. The presence of N-methyl groups in this compound would likely alter these kinetics, potentially increasing steric hindrance and affecting the rate of dissociation.

Interactive Data Table: Acid Dissociation Kinetic Data for Cu(II) Complexes of Triazamacrocycles

| Complex | Rate Law | Rate Constant (298 K) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| Cu(1,4,7-triazacyclononane)²⁺ | kH[H⁺] | 51 dm³ mol⁻¹ s⁻¹ | 45 | -54 |

| Cu(1,5,9-triazacyclododecane)²⁺ | k₁ | 2.2 s⁻¹ | 64 | -21 |

| Cu(1,5,9-triazacyclotridecane)²⁺ | k₁ | 15.4 s⁻¹ | 68 | -1 |

| Cu(2,2,4-trimethyl-1,5,9-triazacyclododecane)²⁺ | k + kH[H⁺] | k = 1.8 x 10⁻⁴ s⁻¹, kH = 2.0 x 10⁻³ dm³ mol⁻¹ s⁻¹ | 85 (for k), 79 (for kH) | -56 (for k), -59 (for kH) |

Data adapted from Graham and Weatherburn, 1981. researchgate.net

Electron Transfer and Redox Properties of Metal Complexes

The redox properties of metal complexes are critical to their application in areas such as catalysis and bioinorganic chemistry. The electron transfer and redox potentials of metal complexes with triazamacrocyclic ligands are influenced by the ligand's structure, which dictates the coordination geometry and electronic environment of the metal center.

While specific data on the redox properties of this compound complexes are not available, studies on related nickel(II) and copper(II) triazamacrocyclic complexes provide insights. The N-methylation in this compound is expected to make the metal center more electron-rich, which would generally favor the stabilization of higher oxidation states. For example, the Ni(III)/Ni(II) and Cu(III)/Cu(II) redox couples would be expected to occur at less positive potentials compared to complexes with the non-methylated ligand.

The rates of electron self-exchange reactions are a fundamental measure of the outer-sphere electron transfer reactivity of a redox couple. These rates are influenced by the structural reorganization required upon electron transfer. The rigid nature of macrocyclic ligands often leads to smaller structural changes and consequently faster electron transfer rates. The specific rates for complexes of this compound would depend on the specific metal ion and the solvent system.

Interactive Data Table: Redox Potentials of Related Ni(II) and Cu(II) Complexes

| Complex | Redox Couple | Potential (V vs. NHE) | Solvent |

| [Ni(1,4,7-triazacyclononane)₂]²⁺/³⁺ | Ni(II)/Ni(III) | +0.96 | Acetonitrile |

| [Cu(1,4,7-triazacyclononane)₂]²⁺/³⁺ | Cu(II)/Cu(III) | > +1.5 | Acetonitrile |

Data for related bis-ligand complexes, provided for comparative purposes.

Reactivity and Catalytic Applications of 1,5,9 Trimethyl 1,5,9 Triazacyclotridecane Metal Complexes

Biomimetic Catalysis with Metal-Triazamacrocycle Systems

Biomimetic catalysis seeks to replicate the function of natural metalloenzymes by using synthetic metal complexes. Triazamacrocycles are often employed in this field due to their ability to form stable complexes with a variety of transition metals, mimicking the coordination environment of active sites in enzymes. However, no specific studies on the use of 1,5,9-Trimethyl-1,5,9-triazacyclotridecane in this context were found.

Oxygen Activation and High-Valent Metal-Oxo Intermediates

The activation of molecular oxygen and the formation of high-valent metal-oxo intermediates are crucial steps in many biological and synthetic oxidation reactions. Research in this area often involves ligands that can stabilize highly reactive metal centers. Despite the relevance of triazamacrocycles in this field, there is no available literature that describes the formation or characterization of high-valent metal-oxo intermediates derived from complexes of this compound.

Oxidation Reactions (e.g., Olefin Epoxidation, C-H Bond Functionalization)

Metal complexes based on triazamacrocyclic ligands are known to catalyze a range of oxidation reactions, including the epoxidation of olefins and the functionalization of C-H bonds. These transformations are of significant interest in synthetic chemistry. A thorough search of the literature did not yield any examples of this compound metal complexes being employed as catalysts for such oxidation reactions.

Substrate Specificity and Stereoselectivity Studies

Investigations into substrate specificity and stereoselectivity are fundamental to understanding and optimizing catalytic systems. Such studies provide insights into the mechanism of a reaction and the influence of the ligand's structure on the outcome. For metal complexes of this compound, there are no published studies examining their substrate scope or their ability to control the stereochemistry of any catalytic transformation.

Computational and Theoretical Investigations of 1,5,9 Trimethyl 1,5,9 Triazacyclotridecane and Its Metal Complexes

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of metal complexes, including those with triazamacrocyclic ligands. nih.govnih.gov These studies provide valuable insights into the nature of metal-ligand bonding, the distribution of electron density, and the energies of molecular orbitals. For a hypothetical metal complex of 1,5,9-Trimethyl-1,5,9-triazacyclotridecane, DFT calculations would typically be employed to optimize the geometry of the complex and to calculate various electronic properties.

DFT studies on similar metal complexes with nitrogen-donor macrocycles have revealed that the coordination of the metal ion significantly influences the electronic properties of the ligand. nih.gov The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. rsc.org Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the reactivity and the electronic transitions of the complex. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Metal Complex of this compound

| Parameter | Predicted Value | Significance |

| M-N Bond Length (Å) | 2.0 - 2.2 | Indicates the strength of the metal-ligand bond. |

| N-M-N Bond Angle (°) | 85 - 95 | Reflects the coordination geometry around the metal center. |

| HOMO-LUMO Gap (eV) | 2.5 - 4.0 | Relates to the electronic stability and reactivity of the complex. |

| Mulliken Charge on Metal | +0.5 to +1.5 | Quantifies the extent of electron donation from the ligand to the metal. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov For a flexible macrocycle like this compound, MD simulations can provide a detailed picture of its accessible conformations in different environments, such as in solution or when interacting with a metal ion.

In a typical MD simulation, the trajectory of the atoms is calculated by integrating Newton's equations of motion. researchgate.net This allows for the exploration of the potential energy surface of the molecule and the identification of the most stable conformers. The choice of the force field, which defines the potential energy of the system, is crucial for the accuracy of the simulation. For polyamine macrocycles, force fields like AMBER or CHARMM are commonly used. mdpi.com

MD simulations can reveal how the binding of a metal ion restricts the conformational freedom of the macrocycle and can help in understanding the thermodynamics of complex formation. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Typical Value | Purpose |

| Force Field | AMBER, CHARMM | Describes the interatomic potentials. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 298 K (25 °C) | Simulates ambient conditions. |

| Solvent | Explicit water model | Mimics an aqueous environment. |

Prediction of Reactivity and Reaction Mechanisms

Computational methods, particularly DFT, are widely used to predict the reactivity of chemical compounds and to elucidate reaction mechanisms. wikipedia.org For metal complexes of this compound, these methods can be used to study various reactions, such as ligand substitution, redox processes, and catalytic cycles.

Reactivity descriptors derived from DFT calculations, such as the Fukui functions or the local softness, can identify the most reactive sites within the molecule. For instance, these descriptors can predict whether a nucleophilic or electrophilic attack is more likely to occur at the metal center or at the macrocyclic ligand.

Furthermore, computational modeling can be used to map out the potential energy surface of a reaction, allowing for the determination of transition state structures and the calculation of activation energies. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for designing more efficient catalysts.

Table 3: Computationally Predicted Reactivity Data for a Hypothetical Metal Complex

| Reaction Type | Predicted Feature | Computational Method |

| Ligand Substitution | Low activation energy for water substitution | DFT Transition State Search |

| Electron Transfer | Favorable redox potential | DFT Calculation of Ionization Potential and Electron Affinity |

| Catalytic Oxidation | Identification of a metal-oxo intermediate | DFT Geometry Optimization and Frequency Analysis |

Ligand Field Theory Applications

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.org It is an extension of crystal field theory and incorporates concepts from molecular orbital theory to explain the bonding and spectroscopic properties of these compounds. libretexts.org For a metal complex with this compound, LFT can be used to predict the splitting of the d-orbitals of the metal ion in the presence of the triamine ligand.

The three nitrogen donor atoms of the macrocycle create a specific ligand field around the metal center, which removes the degeneracy of the d-orbitals. The magnitude of this splitting, denoted as Δ, depends on the metal ion, its oxidation state, and the geometry of the complex. The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, places amine ligands in an intermediate position.

LFT can be used to interpret the electronic absorption spectra (UV-Vis) of these complexes, as the observed bands often correspond to electronic transitions between the split d-orbitals. This allows for the determination of the ligand field splitting parameter and provides insights into the geometry and bonding of the complex. acs.org

Table 4: Hypothetical d-orbital Splitting in an Octahedral Complex of this compound

| d-orbitals | Energy Level | Occupancy (example for a d⁶ low-spin ion) |

| eg (dz², dx²-y²) | Higher | 0 |

| t2g (dxy, dxz, dyz) | Lower | 6 |

Future Perspectives in 1,5,9 Trimethyl 1,5,9 Triazacyclotridecane Research

Development of Novel Synthetic Routes

Key areas for future synthetic development include:

Template-Free Synthesis: Exploring and optimizing non-template methods for the synthesis of the triazacyclotridecane framework would offer a more direct and potentially higher-yielding route to the free ligand, avoiding the need for metal ion templates that require subsequent removal.

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of environmentally benign solvents, milder reaction conditions, and catalytic methods for N-methylation, will be a critical focus. This will not only improve the sustainability of the synthesis but may also lead to the discovery of novel reaction pathways.

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies could facilitate the creation of libraries of 1,5,9-Trimethyl-1,5,9-triazacyclotridecane derivatives. This approach would streamline the purification process and allow for the systematic investigation of structure-activity relationships.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Template-Free Synthesis | Higher yields of free ligand, avoids demetallation step. | Optimization of reaction conditions and reagents. |

| Green Chemistry | Reduced environmental impact, potentially novel reactivity. | Use of biocatalysts, alternative solvents. |

| Solid-Phase Synthesis | Facile purification, potential for combinatorial libraries. | Development of suitable linkers and cleavage strategies. |

Exploration of New Metal Ion Complexation and Applications

The coordination chemistry of this compound is a fertile ground for future exploration. The ligand's unique combination of a flexible macrocyclic backbone and tertiary amine donors suggests its potential to form stable and reactive complexes with a wide range of metal ions.

Future research in this area will likely concentrate on:

Bioinorganic Chemistry: Investigating the interaction of this compound complexes with biological systems. This includes the development of enzyme mimics, therapeutic agents, and diagnostic tools. For instance, manganese or iron complexes could be designed to model the active sites of metalloenzymes.

Catalysis: The design and application of transition metal complexes of this compound as catalysts for organic transformations is a promising avenue. The steric and electronic properties of the ligand can be tuned to influence the selectivity and reactivity of the metal center in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Lanthanide and Actinide Complexation: Exploring the coordination of this macrocycle with f-block elements could lead to the development of novel materials with interesting magnetic and luminescent properties, with potential applications in medical imaging and materials science.

Integration with Advanced Materials Science

The incorporation of this compound and its metal complexes into advanced materials is a burgeoning field of research. The unique properties of the macrocycle can be harnessed to create materials with tailored functionalities.

Prospective research directions include:

Sensors: Immobilizing the macrocycle or its metal complexes onto surfaces or into polymer matrices could lead to the development of selective chemosensors for the detection of specific metal ions or small molecules. The binding event would trigger a measurable signal, such as a change in color or fluorescence.

Functional Polymers: Incorporating the triazamacrocycle as a monomer or a cross-linking agent in polymerization reactions can produce functional materials. These materials could find applications in areas such as ion-exchange resins, catalytic membranes, or drug delivery systems.

Metal-Organic Frameworks (MOFs): Utilizing this compound as a building block for the construction of novel MOFs could result in materials with unique porous structures and properties, suitable for gas storage, separation, and catalysis.

| Material Application | Potential Functionality | Research Goal |

| Chemosensors | Selective detection of analytes. | High sensitivity and selectivity. |

| Functional Polymers | Ion binding, catalysis, drug release. | Control over material properties and performance. |

| Metal-Organic Frameworks | Gas storage, separation, catalysis. | Tailored porosity and chemical functionality. |

Rational Design of Ligand Derivatives for Enhanced Reactivity and Selectivity

The rational design of derivatives of this compound is a key strategy for fine-tuning its properties for specific applications. By systematically modifying the ligand structure, researchers can enhance its coordination properties, reactivity, and selectivity.

Future efforts in this area will likely involve:

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), will play a crucial role in predicting the properties of new ligand derivatives and their metal complexes. ijraset.com This in silico approach can guide synthetic efforts and accelerate the discovery of ligands with desired characteristics.

Functionalization of the Macrocyclic Backbone: Introducing functional groups onto the carbon backbone of the triazacyclotridecane ring can provide additional coordination sites, alter the ligand's solubility, or allow for its covalent attachment to other molecules or surfaces.

Modification of N-Substituents: While the parent ligand has methyl groups on the nitrogen atoms, replacing these with other alkyl or functionalized groups can significantly impact the steric and electronic environment around the metal center. This can be used to modulate the reactivity and selectivity of the resulting metal complexes. For instance, introducing chiral substituents could lead to the development of asymmetric catalysts.

The continued exploration of this compound and its derivatives holds great promise for advancing various fields of chemistry and materials science. Through innovative synthetic strategies, comprehensive coordination studies, and rational design, the full potential of this versatile macrocyclic ligand is yet to be realized.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,5,9-Trimethyl-1,5,9-triazacyclotridecane and its derivatives?

Answer: The synthesis typically involves alkylation of the parent macrocycle (1,5,9-triazacyclododecane) with methylating agents under controlled conditions. For example:

- Stepwise alkylation : Reacting 1,5,9-triazacyclododecane with methylating agents (e.g., methyl iodide) in anhydrous ethanol at room temperature for 3 days ensures selective N-methylation .

- Ligand functionalization : Introducing pendant arms (e.g., hydroxylpropyl groups) requires ring-opening reactions with epoxides (e.g., (S)-methyloxirane), followed by purification via recrystallization or column chromatography .

Q. Key parameters :

| Parameter | Condition |

|---|---|

| Solvent | Absolute ethanol |

| Temperature | Room temperature |

| Reaction time | 72 hours |

| Purification | Column chromatography (DMF/ethanol) |

Q. How is this compound structurally characterized in coordination complexes?

Answer: Combined spectroscopic and crystallographic methods are essential:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and coordination geometry. For example, Zn(II) complexes exhibit distorted octahedral geometry with N–Zn–N angles >90° and O–Zn–O angles <90° .

- NMR spectroscopy : Confirms ligand symmetry and substituent effects.

- FT-IR : Identifies N–H and C–N vibrational modes in free vs. coordinated ligands .

Q. Example crystal data :

| Parameter | Value |

|---|---|

| Space group | Orthorhombic (P212121) |

| Unit cell (Å) | a = 10.1558, b = 15.4883, c = 15.7498 |

| Z | 4 |

| Volume (ų) | 2477.4 |

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to unclassified but potential irritant properties .

- First aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested .

- Storage : Keep in sealed containers away from oxidizing agents .

Advanced Research Questions

Q. How can coordination chemistry principles guide the design of functional metal complexes with this compound?

Answer:

- Metal selectivity : The macrocycle’s cavity size (12-membered ring) favors transition metals (e.g., Zn²⁺, Cu²⁺) with ionic radii <1.0 Å. Pendant arms (e.g., hydroxylpropyl groups) enhance selectivity by providing additional coordination sites .

- Kinetic inertness : Metal complexes resist decomplexation, making them suitable for biomedical applications (e.g., MRI contrast agents) .

Case study : Zn(II) complexes with tris(hydroxypropyl) derivatives form hydrogen-bonded 2D sheets, enabling supramolecular assembly .

Q. How do crystallographic phase annealing methods resolve structural ambiguities in macrocyclic complexes?

Answer:

- SHELX-90 phase annealing : Optimizes phase solutions for large structures by minimizing negative quartet relationships, improving success rates in solving atomic-resolution structures .

- Application : Used to resolve conformational disorder in triazacyclododecane derivatives, particularly in asymmetric CH₂ groups .

Q. What strategies address contradictions in reported coordination geometries of this compound complexes?

Answer:

- Variable-temperature XRD : Differentiates static vs. dynamic disorder in crystal lattices.

- DFT calculations : Validates experimental geometries (e.g., octahedral vs. trigonal prismatic) by comparing optimized vs. observed bond lengths .

- Multi-technique validation : Cross-reference SC-XRD data with EXAFS or EPR spectroscopy .

Q. How do hydrogen-bonding networks influence the supramolecular properties of functionalized triazacyclododecane complexes?

Answer:

- Hydrogen-bond-directed assembly : Hydroxylpropyl substituents form intermolecular O–H⋯O bonds with nitrate counterions and water, creating 34-membered macrocyclic rings in Zn(II) complexes .

- Impact on material properties : Enhances thermal stability and solubility, critical for catalytic or sensor applications.

Example : 2D corrugated sheets in Zn(C18H39N3O3)₂·H2O are stabilized by ten hydrogen bonds per unit .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in synthetic yields of substituted triazacyclododecane derivatives?

Answer:

- Root cause analysis : Variables include solvent polarity (DMF vs. ethanol), stoichiometry (excess epoxide), and reaction time .

- Optimization workflow :

- Screen solvents (DMF, ethanol, THF).

- Adjust epoxide equivalents (3.0–3.5 eq).

- Monitor reaction progress via TLC or LC-MS.

Documented issue : Prolonged stirring (>5 days) in ethanol reduces yield due to side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.